molecular formula C22H18ClN5OS B11031626 1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine

1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine

Cat. No.: B11031626
M. Wt: 435.9 g/mol
InChI Key: HCYKDRKCOJOWHM-UHFFFAOYSA-N
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Description

1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, a dihydropyrimidinone core, and a naphthylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a chlorophenylthiol reacts with a suitable electrophilic intermediate.

    Attachment of the Naphthylguanidine Moiety: The final step involves the coupling of the naphthylguanidine moiety to the dihydropyrimidinone core, which can be achieved through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a candidate for investigating the mechanisms of various biological activities.

Medicine

In medicinal chemistry, 1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[(4-Methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine
  • 1-(4-{[(4-Fluorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine

Uniqueness

Compared to similar compounds, 1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine stands out due to the presence of the chlorophenyl group, which can impart unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C22H18ClN5OS

Molecular Weight

435.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine

InChI

InChI=1S/C22H18ClN5OS/c23-15-8-10-17(11-9-15)30-13-16-12-20(29)27-22(25-16)28-21(24)26-19-7-3-5-14-4-1-2-6-18(14)19/h1-12H,13H2,(H4,24,25,26,27,28,29)

InChI Key

HCYKDRKCOJOWHM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N/C(=N/C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)/N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)N

Origin of Product

United States

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